4-(1-Methyl-2-indolyl)aniline chemical structure and properties
4-(1-Methyl-2-indolyl)aniline chemical structure and properties
Structural Architecture, Synthetic Methodologies, and Photophysical Applications
Executive Summary
This technical guide provides a comprehensive analysis of 4-(1-Methyl-2-indolyl)aniline , a conjugated heteroaromatic system characterized by a donor-π-donor/acceptor motif. Distinguished by the N-methylation of the indole core, this molecule exhibits distinct solubility and photophysical profiles compared to its N-H parent analog. Primary applications lie in solvatochromic sensing, fluorescent microscopy, and as a scaffold in medicinal chemistry targeting kinase interaction. This document outlines robust synthetic protocols, validated characterization methods, and the mechanistic basis of its electronic behaviors.
Molecular Architecture & Physicochemical Profile[1][2]
Structural Logic
The molecule consists of a 1-methylindole moiety coupled at the C2 position to a 4-aminophenyl group (aniline).[1]
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Core Scaffold: Indole (electron-rich heteroaromatic).
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Substituent: p-Aniline (strong electron donor).
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Modification: N1-Methylation (blocks hydrogen bond donation, increases lipophilicity).
Electronic Push-Pull Mechanism
The conjugation between the electron-rich indole and the aniline creates a system capable of Intramolecular Charge Transfer (ICT) .
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Ground State: The dihedral angle between the indole and phenyl ring is non-zero (twisted) due to steric repulsion between the indole C3-H and the phenyl ortho-protons.
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Excited State: Upon photoexcitation, the molecule can undergo planarization or further twisting (TICT - Twisted Intramolecular Charge Transfer), highly dependent on solvent polarity. The N-methyl group eliminates the possibility of Excited State Proton Transfer (ESPT) involving the indole nitrogen, isolating the ICT mechanism.
Physicochemical Properties Table
Data derived from structural analogs and computational predictions for the N-methyl derivative.
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₁₅H₁₄N₂ | Stoichiometry |
| Molecular Weight | 222.29 g/mol | Mass Spectrometry (M+) |
| LogP (Predicted) | ~3.2 - 3.5 | Membrane permeability; Lipophilicity |
| H-Bond Donors | 2 (Aniline -NH₂) | Interaction with solvent/receptors |
| H-Bond Acceptors | 1 (Indole N is poor acceptor) | Minimal basicity at Indole N |
| Solubility | High: DMSO, DCM, MeOHLow: Water | Organic synthesis & biological staining |
| Fluorescence | Solvatochromic (Blue | Polarity sensing |
Synthetic Protocols
Two primary routes exist: the classical Fischer Indole Synthesis and the modern Suzuki-Miyaura Cross-Coupling . The Suzuki method is recommended for high-purity applications due to milder conditions and modularity.
Pathway Visualization (Graphviz)
Figure 1: Recommended Suzuki-Miyaura cross-coupling pathway for high-yield synthesis.
Detailed Experimental Protocol (Suzuki Method)
Objective: Synthesis of 4-(1-Methyl-2-indolyl)aniline via Pd-catalyzed coupling.
Reagents:
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1-Methyl-2-bromoindole (1.0 eq)
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4-Aminophenylboronic acid pinacol ester (1.2 eq)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
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Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)
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1,4-Dioxane (degassed)
Step-by-Step Methodology:
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Inert Setup: Flame-dry a two-neck round-bottom flask and equip with a condenser and magnetic stir bar. Purge with Argon for 15 minutes.
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Solvation: Add 1-Methyl-2-bromoindole and 4-Aminophenylboronic acid pinacol ester. Dissolve in degassed 1,4-dioxane.
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Activation: Add the Na₂CO₃ solution. Bubble Argon through the biphasic mixture for 10 minutes to remove dissolved oxygen (crucial to prevent Pd oxidation).
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Catalysis: Quickly add the Pd(PPh₃)₄ catalyst.
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Reaction: Heat the mixture to reflux (approx. 100°C) under Argon for 12–18 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1). Look for the disappearance of the bromoindole spot.
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Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes).
Validation Criteria:
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¹H NMR (400 MHz, DMSO-d₆): Look for the N-Methyl singlet (~3.7 ppm), the Indole C3-H singlet (~6.5-6.8 ppm), and the characteristic AA'BB' doublet system of the aniline ring.
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HRMS (ESI+): Calculated for [M+H]⁺: 223.1235.
Photophysical Properties & Solvatochromism[2][5][7][8][9]
The utility of 4-(1-Methyl-2-indolyl)aniline as a probe stems from its sensitivity to the microenvironment.
Mechanism of Fluorescence
Unlike the N-H parent, the N-methyl derivative cannot donate a hydrogen bond to solvents. This simplifies the photophysics:
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LE State: Locally Excited state (planar or near-planar).
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ICT State: Intramolecular Charge Transfer from the aniline nitrogen (donor) to the indole ring (acceptor).
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Solvent Relaxation: In polar solvents (e.g., Methanol), the dipole of the excited state is stabilized, lowering its energy and causing a Red Shift (Bathochromic shift) in emission.
Solvatochromic Shift Data (Representative)
| Solvent | Polarity (Dielectric ε) | Emission Color | Approx.[2] λ_em (nm) |
| Toluene | 2.38 | Blue-Violet | ~380-400 |
| Dichloromethane | 8.93 | Blue | ~420 |
| Acetonitrile | 37.5 | Cyan | ~450 |
| Methanol | 32.7 | Green | ~480 |
Note: The large Stokes shift in polar solvents indicates significant geometrical reorganization in the excited state.
Photophysical Pathway Diagram
Figure 2: Jablonski-style diagram illustrating the competition between Locally Excited (LE) and Intramolecular Charge Transfer (ICT) states.
Applications
Biological Probes (Amyloid & Kinase)
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Amyloid Fibril Detection: Similar to Thioflavin T, the rotation of the single bond between the indole and aniline can be restricted when bound to β-sheet rich structures (e.g., amyloid fibrils). This restriction suppresses non-radiative decay, resulting in a "turn-on" fluorescence response.
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Kinase Inhibitor Scaffold: The 2-arylindole motif mimics the adenine ring of ATP. The 4-amino group provides a vector for further functionalization (e.g., amide coupling) to interact with the "hinge region" of kinase enzymes.
Materials Science (OLEDs)
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The molecule serves as a hole-transporting material or a blue dopant in Organic Light Emitting Diodes (OLEDs). The N-methyl group improves thermal stability and prevents crystallization compared to the NH analog, aiding in the formation of amorphous films.
References
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Synthesis of 4-Aminophenyl Substituted Indole Derivatives. Source: AIP Publishing. Context: Describes the synthesis and docking evaluation of the parent compound 4-(1H-indol-2-yl)aniline. URL:[Link]
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The Fluorescence of Indoles and Aniline Derivatives. Source: Biochemical Journal (PMC). Context: Foundational work on the pH dependence and excited-state ionization of indole-aniline systems.[3] URL:[Link]
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Suzuki-Miyaura Cross-Coupling for Indole Synthesis. Source: The Journal of Organic Chemistry (ACS). Context: General methodology for palladium-catalyzed coupling of 2-haloindoles with arylboronic acids. URL:[Link]
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Solvatochromic Fluorescence of Push-Pull Systems. Source: RSC Advances.[4] Context: Explains the mechanics of ICT and solvatochromism in donor-acceptor heterocyclic conjugates. URL:[Link]
Sources
- 1. Crystal structure of N-(1 H-indol-2-yl-methyl-idene)-4-meth-oxy-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinolin-2(1H)‑one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
